2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one
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Overview
Description
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one is a complex organic compound that features a unique combination of furan, pyridazine, and methoxyphenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 6-(Furan-2-yl)pyridazin-3(2H)-one with appropriate thiol and methoxyphenyl reagents under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or benzene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or alcohols .
Scientific Research Applications
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
6-(Furan-2-yl)pyridazin-3(2H)-one: Shares the pyridazine and furan moieties but lacks the methoxyphenyl group.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains furan rings but has a different core structure.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one is unique due to its combination of furan, pyridazine, and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-21-13-6-4-12(5-7-13)15(20)11-23-17-9-8-14(18-19-17)16-3-2-10-22-16/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTHCZSPSBBHKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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